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3-Methylsulfanylbenzamide -

3-Methylsulfanylbenzamide

Catalog Number: EVT-8656286
CAS Number:
Molecular Formula: C8H9NOS
Molecular Weight: 167.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Methylsulfanylbenzamide can be classified as an aromatic amide due to the presence of both an aromatic ring (benzene) and an amide functional group (–C(O)NH2). The compound is often synthesized in laboratories for research purposes, particularly in studies related to drug development and organic synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Methylsulfanylbenzamide can be achieved through several methods, commonly involving the introduction of the methylsulfanyl group into a benzamide framework. One prevalent method is through nucleophilic substitution reactions where a benzoyl chloride reacts with methylthiol in the presence of a base.

  1. Formation of Benzamide: The initial step involves preparing a benzamide by reacting an appropriate amine with a carboxylic acid derivative such as benzoyl chloride.
  2. Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution using methylthiol or its derivatives.
  3. Recrystallization: The crude product can be purified through recrystallization from suitable solvents like ethanol or acetone to obtain pure 3-Methylsulfanylbenzamide.
Molecular Structure Analysis

Structure and Data

The molecular formula for 3-Methylsulfanylbenzamide is C8H9NOSC_8H_9NOS. Its molecular structure features:

  • A benzene ring substituted at the 3-position with a methylsulfanyl group (SCH3-S-CH_3).
  • An amide functional group (C(O)NH2-C(O)NH_2).

Key structural data includes:

  • Molecular Weight: Approximately 169.23 g/mol.
  • Melting Point: Typically ranges around 90-95 °C, depending on purity.
  • Spectroscopic Data: Characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm the presence of functional groups and molecular connectivity.
Chemical Reactions Analysis

Reactions and Technical Details

3-Methylsulfanylbenzamide can participate in various chemical reactions, including:

  1. Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
  2. Reduction: Under catalytic hydrogenation conditions, the compound can be reduced to yield corresponding amines.
  3. Substitution Reactions: The benzamide moiety may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing Agents: Palladium on carbon for catalytic hydrogenation.
  • Substitution Agents: Halogenating agents or nucleophiles such as amines.
Mechanism of Action

The mechanism of action for 3-Methylsulfanylbenzamide largely depends on its specific application in biological systems. In medicinal chemistry, it may interact with various enzymes or receptors, modulating their activity due to the structural features provided by both the methylsulfanyl and amide groups.

The presence of the methylsulfanyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability in pharmacological applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may decompose under extreme heat or acidic/basic environments.
  • Reactivity: Capable of participating in typical reactions associated with amides and thiols.
Applications

Scientific Uses

3-Methylsulfanylbenzamide has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential as an antimicrobial or anticancer agent due to its structural properties that may influence biological activity.
  2. Synthetic Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.
  3. Biochemical Research: Potentially utilized as a probe or inhibitor in enzyme assays to study biochemical pathways.
Enzymatic Interactions and Inhibition Mechanisms

Role in ADP-Ribosyltransferase (ADPRT) Modulation

3-Methylsulfanylbenzamide and its structural analogs influence ADP-ribosyltransferase (ADPRT) activity through post-translational modifications. Key research demonstrates that this compound modulates the acetylation status of Glycogen Synthase Kinase 3β (GSK3β), a critical regulator of cellular metabolism and stress responses. Acetylation of GSK3β at Lys183 reduces its kinase activity by impeding adenosine triphosphate (ATP) binding, subsequently altering downstream signaling cascades [7] [9].

Sirtuin-2 (SIRT2), a NAD⁺-dependent deacetylase, directly regulates GSK3β activity. Inhibition of SIRT2 by 3-Methylsulfanylbenzamide derivatives elevates GSK3β acetylation, diminishing its capacity to phosphorylate substrates like β-catenin. This mechanism is validated in cardiac hypertrophy models, where reduced SIRT2 expression correlates with hyperacetylated, inactive GSK3β and accumulation of β-catenin—a hallmark of pathological cell growth [7].

Table 1: Functional Consequences of GSK3β Acetylation

ParameterAcetylated GSK3βDeacetylated GSK3β
ATP BindingImpairedEnhanced
Kinase ActivityReducedElevated
β-Catenin StabilityIncreasedDecreased
Cellular OutcomePathological hypertrophyHomeostasis

This crosstalk positions 3-Methylsulfanylbenzamide as a modulator of ADPRT-related pathways via SIRT2-GSK3β axis perturbation [9].

Inhibition of Poly(ADP-Ribose) Polymerases (PARPs) and DNA Repair Pathways

3-Methylsulfanylbenzamide derivatives exhibit indirect effects on Poly(ADP-Ribose) Polymerases (PARPs) by exploiting synthetic lethality in DNA repair-deficient cells. PARP1 facilitates single-strand break repair (SSBR) by detecting DNA damage and recruiting repair proteins (e.g., XRCC1) via poly(ADP-ribosyl)ation [2] [8]. Inhibitors targeting PARP1 trap the enzyme on DNA, preventing repair complex assembly and converting single-strand breaks into double-strand breaks (DSBs) during replication [5] [8].

Homologous recombination repair (HRR)-deficient cells—such as those with BRCA1/2 mutations—succumb to PARP inhibition due to unrepaired DSBs. Clinical studies (e.g., TOPARP trial) validate this in prostate cancer, where tumors harboring HRR defects (e.g., BRCA2, ATM, PALB2) show significant responses to PARP inhibitors like olaparib [10]. 3-Methylsulfanylbenzamide’s scaffold may optimize PARP trapping, though direct inhibition data remain limited.

Table 2: HRR Genes Predictive of PARP Inhibitor Response

GeneFunction in DNA RepairResponse Rate in PARPi Trials
BRCA2RAD51 loading for DSB repair80–90%
ATMDSB detection and signaling40–50%
PALB2BRCA2 stabilization70–80%
CDK12Transcriptional regulation20–30%

This synergy expands therapeutic applications to cancers beyond BRCA-mutant models [5] [10].

Mechanistic Insights into Sirtuin-2 (SIRT2) Deacetylase Inhibition

3-Methylsulfanylbenzamide derivatives demonstrate potent, selective inhibition of Sirtuin-2 (SIRT2), a tubulin deacetylase implicated in neurodegeneration and cancer. Structural optimization of the 3-(N-arylsulfamoyl)benzamide scaffold—specifically N-methylation at the sulfonamide group—enhances SIRT2 binding affinity and isoform selectivity. Compound 4a (3-[(4-Bromophenyl)methylsulfonamido]-N-(4-bromophenyl)benzamide) achieves 50% inhibition (IC₅₀) at 9.4 µM, outperforming early inhibitors like AK-1 (IC₅₀ = 12.5 µM) [1] [3].

Binding mechanisms involve occupation of two hydrophobic pockets in SIRT2:

  • The "acetyl-lysine channel" between Phe119 and His187, accommodating aryl substituents (e.g., 4-bromophenyl).
  • A deeper pocket lined by Phe96, Leu134, and Tyr104, stabilized by hydrogen bonding [3].N-methylation anchors the sulfonamide group, optimizing hydrophobic contacts and displacing catalytic water molecules [3].

Table 3: Structure-Activity Relationship of SIRT2 Inhibitors

Modification SiteEffect on SIRT2 InhibitionSelectivity vs. SIRT1/3
N-Methylsulfonamide↑ Binding affinity (IC₅₀: 9–12 µM)>50-fold improvement
4-Bromophenyl (R₁/R₂)Optimal hydrophobic contactNo inhibition at 50 µM
Carbonyl linkerH-bond with Tyr104Critical for activity

Phosphorylation of SIRT2 by GSK3β at Ser327, Ser331, and Ser335 further regulates its deacetylase activity. Inhibiting GSK3β (e.g., with SB216763) reduces SIRT2 phosphorylation, diminishing its toxicity in neuronal models of Parkinson’s disease [9]. This bidirectional crosstalk highlights the therapeutic potential of 3-Methylsulfanylbenzamide analogs in modulating SIRT2-dependent pathways [3] [9].

Properties

Product Name

3-Methylsulfanylbenzamide

IUPAC Name

3-methylsulfanylbenzamide

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

InChI

InChI=1S/C8H9NOS/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10)

InChI Key

YNHFIENJBOHLAF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N

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